molecular formula C16H22BrNO B14227799 Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- CAS No. 824958-33-0

Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-

Cat. No.: B14227799
CAS No.: 824958-33-0
M. Wt: 324.26 g/mol
InChI Key: SGXLRHFMCGJJHQ-UHFFFAOYSA-N
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Description

Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- is an organic compound with the molecular formula C16H22BrNO This compound is characterized by the presence of a bromine atom at the 6th position of the hexanamide chain and a 1,2,3,4-tetrahydro-1-naphthalenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- typically involves the bromination of 1,2,3,4-tetrahydro-1-naphthalenylamine followed by the reaction with hexanoyl chloride. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the amide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxides or other oxidized products.

    Reduction: Formation of de-brominated or reduced amide derivatives.

Scientific Research Applications

Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydro-1-naphthalenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- can be compared with other similar compounds such as:

    Hexanamide, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-: Lacks the bromine atom, leading to different chemical reactivity and biological activity.

    Hexanamide, 6-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-: Contains a chlorine atom instead of bromine, resulting in different physicochemical properties.

    Hexanamide, 6-fluoro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-:

The uniqueness of Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO/c17-12-5-1-2-11-16(19)18-15-10-6-8-13-7-3-4-9-14(13)15/h3-4,7,9,15H,1-2,5-6,8,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXLRHFMCGJJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472286
Record name Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824958-33-0
Record name Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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